molecular formula C20H17N5O3S B6584482 N-(4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251676-54-6

N-(4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584482
CAS No.: 1251676-54-6
M. Wt: 407.4 g/mol
InChI Key: ULHYKZKHQDEUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.10521059 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F3406-5181 is the Lymphocytic Choriomeningitis Virus (LCMV) . This virus is a prototypic arenavirus and is considered a neglected human pathogen of clinical significance .

Mode of Action

F3406-5181 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to target residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5181 .

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-5181 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm . This action disrupts the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Pharmacokinetics

The pharmacokinetics of similar compounds are typically characterized by absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

The result of F3406-5181’s action is the inhibition of LCMV multiplication . By preventing the virus from releasing its ribonucleoprotein into the cell cytoplasm, the compound disrupts the initiation of transcription and replication of the virus genome . This action effectively inhibits the multiplication of the virus, thereby potentially reducing the severity of the infection .

Action Environment

The action of F3406-5181 is influenced by the pH of the endosome compartment . The compound specifically interferes with the pH-dependent fusion mediated by the LCMV glycoprotein GP2 . Therefore, changes in the pH of the endosome compartment could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHYKZKHQDEUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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